Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24)
. This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical and Chemical Properties Analysis
This compound has a molecular weight of 381.86 . It is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Crystal Structures and Molecular Interactions
- Isomorphous Crystal Structures and Molecular Interactions : Studies have shown that certain carbamate derivatives exhibit unique isomorphous crystal structures and engage in simultaneous hydrogen and halogen bonds, which are critical for understanding molecular interactions in solid states (Baillargeon et al., 2017). Another research highlighted the interplay of strong and weak hydrogen bonds in carbamate derivatives, demonstrating their significance in forming three-dimensional architectures (Das et al., 2016).
Synthetic Applications
- Synthesis and Reactions : Research into the synthetic applications of carbamate derivatives has led to the development of methods for preparing complex molecules. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate demonstrates a rapid synthetic route for an important intermediate in biologically active compounds (Zhao et al., 2017). Additionally, the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels-Alder reactions highlights the utility of carbamates in constructing complex cyclic structures (Padwa et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Isoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound might have various molecular and cellular effects.
Properties
IUPAC Name |
tert-butyl N-[(5-chloro-1,2-benzoxazol-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXILDSFWNDQPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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